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N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide

Medicinal Chemistry Cheminformatics Hit-to-Lead

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide (CAS 954630-22-9) is a fully synthetic oxazolidinone derivative bearing a 3,4-dimethoxyphenyl substituent on the oxazolidinone nitrogen and a 3,4-difluorobenzamide side chain at the 5-methyl position. The compound has a molecular formula of C₁₉H₁₈F₂N₂O₅ and a molecular weight of 392.36 g/mol.

Molecular Formula C19H18F2N2O5
Molecular Weight 392.359
CAS No. 954630-22-9
Cat. No. B2629602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide
CAS954630-22-9
Molecular FormulaC19H18F2N2O5
Molecular Weight392.359
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC
InChIInChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)
InChIKeyZZZMANIXTYATSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide (CAS 954630-22-9): Structural Identity and Procurement Context


N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide (CAS 954630-22-9) is a fully synthetic oxazolidinone derivative bearing a 3,4-dimethoxyphenyl substituent on the oxazolidinone nitrogen and a 3,4-difluorobenzamide side chain at the 5-methyl position. The compound has a molecular formula of C₁₉H₁₈F₂N₂O₅ and a molecular weight of 392.36 g/mol . It belongs to the oxazolidinone class, a family of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit [1]. This compound is primarily available through specialized chemical vendors as a research-grade screening compound or synthetic intermediate.

Selection Context Oxazolidinone SAR probe with distinct 3,4-dimethoxyphenyl and 3,4-difluorobenzamide pharmacophore Class-level ribosomal mechanism; no compound-specific potency data
Workflow Fit Synthetic intermediate with dual derivatization handles (demethylation, aromatic substitution) Enables late-stage functionalization not possible with aliphatic-amide analogs
Procurement Note Research-grade screening compound; verify identity against halogenated positional isomers Available through specialized chemical vendors

Why In-Class Oxazolidinone Analogs Cannot Simply Replace N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide in Research Applications


Oxazolidinone derivatives exhibit profound structural sensitivity in their biological activity profiles. The combination of the N-aryl substituent (here, 3,4-dimethoxyphenyl) and the C-5 side chain amide (here, 3,4-difluorobenzamide) jointly determines target binding, selectivity, and physicochemical properties [1]. Even minor alterations—such as replacing the dimethoxy substitution pattern, changing the halogen identity on the benzamide, or modifying the linker length—can abolish or fundamentally alter biological activity. Generic substitution risks invalidating experimental results because structurally adjacent analogs in vendor catalogs (e.g., the propionamide, cyclopentanecarboxamide, or urea-linked variants) differ in at least two critical pharmacophoric positions simultaneously, making any observed SAR uninterpretable without compound-specific verification.

C-5 side-chain divergence Propionamide or cyclopentanecarboxamide analogs lack the aromatic difluorobenzamide, altering target binding and SAR interpretation.
Halogen regioisomer mismatch 2,4-difluorobenzamide regioisomer changes electrostatic potential and halogen bonding geometry; cannot be used interchangeably without validation.
N-aryl substitution sensitivity Replacement of 3,4-dimethoxyphenyl with 3,4-dichlorophenyl shifts electronic and steric profile, further complicating analog interpretation.

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness: Divergent Pharmacophore Relative to the Two Most Proximal Catalog Analogs

The target compound features a 3,4-difluorobenzamide side chain. Its two closest cataloged analogs—N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS not assigned; benchchem ID only) and N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide (CAS 954629-79-9)—replace the difluorobenzamide with a propionamide and a cyclopentanecarboxamide group, respectively. This represents a fundamental pharmacophoric divergence: the difluorobenzamide introduces two electron-withdrawing fluorine atoms and an aromatic ring capable of π–π stacking and halogen bonding, whereas the comparator side chains are aliphatic and lack these interaction capabilities . No direct head-to-head biological comparison data exists in the public domain for these three compounds.

Side-chain pharmacophore
Class-level inference
Aromatic difluorobenzamide vs. aliphatic propionamide/cyclopentanecarboxamide
Pharmacophoric divergence invalidates direct analog substitution in SAR studies
No head-to-head biological data; structural comparison only
Medicinal Chemistry Cheminformatics Hit-to-Lead

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Relative to Linezolid

The target compound has a molecular weight of 392.36 g/mol and contains two hydrogen bond donors (amide NH and oxazolidinone NH) and five hydrogen bond acceptors . In contrast, the clinical oxazolidinone linezolid (CAS 165800-03-3) has a molecular weight of 337.35 g/mol, one H-bond donor, and six H-bond acceptors. The higher molecular weight and the presence of the difluorobenzamide group predict increased lipophilicity (estimated AlogP ~2.5-3.0 vs. linezolid's 0.9) [1], which may influence membrane permeability and tissue distribution. These are class-level physicochemical inferences; no experimental logP or solubility data are publicly available for the target compound.

Physicochemical profile vs. linezolid
Class-level inference
MW +55 g/mol, estimated AlogP +1.6–2.1, HBD +1
Higher lipophilicity and altered H-bond capacity affect assay conditions
Estimated values; no experimental logP or solubility data
Drug Likeness ADME Physicochemical Profiling

Halogen Substitution Pattern Differentiation: 3,4-Difluorobenzamide vs. 2,4-Difluorobenzamide in Closest Halogenated Analog

The closest halogenated analog identified in vendor catalogs is N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide (CAS 954719-73-4). This compound differs from the target at two positions simultaneously: (a) the N-aryl group is 3,4-dichlorophenyl instead of 3,4-dimethoxyphenyl, and (b) the benzamide is 2,4-difluoro instead of 3,4-difluoro. The different fluorine substitution pattern on the benzamide ring alters the molecular electrostatic potential surface, which affects halogen bonding geometries and target interactions in ways that cannot be predicted without experimental validation [1]. No head-to-head comparative data exist in public literature.

Fluorine regioisomer
Class-level inference
3,4-difluoro vs. 2,4-difluoro benzamide (and N-aryl change)
Regioisomeric fluorine alters electrostatic potential and binding geometry
No comparative data; halogen bonding impact predicted
Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

Oxazolidinone Core Mechanism: Conserved Class-Level Antibacterial Target Engagement

All oxazolidinones, including the target compound, are expected to bind to the peptidyl transferase center of the bacterial 50S ribosomal subunit, inhibiting formation of the 70S initiation complex and blocking bacterial protein synthesis [1]. This mechanism is conserved across the class and is responsible for activity against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the specific potency, spectrum, and resistance profile of this compound remain experimentally uncharacterized in the public domain. No quantitative comparative MIC data, time-kill kinetics, or resistance frequency data are available for this specific compound against any bacterial strain.

Conserved class mechanism
Class-level inference
Predicted 50S ribosomal binding (oxazolidinone pharmacophore)
Class-level mechanism; compound-specific potency uncharacterized
No MIC, spectrum, or resistance data available
Antibacterial Protein Synthesis Inhibition Ribosome Binding

Recommended Research and Industrial Application Scenarios for N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide (CAS 954630-22-9)


Chemical Probe for Oxazolidinone Structure-Activity Relationship (SAR) Studies Targeting Gram-Positive Bacteria

The compound is suitable as a chemical probe in medicinal chemistry campaigns exploring the SAR of N-aryl and C-5 amide substituents on the oxazolidinone scaffold. Its 3,4-dimethoxyphenyl and 3,4-difluorobenzamide groups represent a distinct pharmacophoric combination not present in clinically approved oxazolidinones (e.g., linezolid, tedizolid). Researchers can use this compound to assess the contribution of electron-rich N-aryl groups and halogenated benzamide side chains to antibacterial potency and ribosomal binding, provided that compound-specific MIC, cytotoxicity, and selectivity data are generated as part of the study. The conserved oxazolidinone mechanism targeting the 50S ribosomal subunit supports its use in this context [1].

Synthetic Intermediate for Further Functionalization at the Benzamide or Dimethoxyphenyl Positions

The compound serves as a versatile synthetic intermediate. The 3,4-dimethoxyphenyl ring can undergo demethylation to reveal catechol functionality for further derivatization, while the difluorobenzamide group offers potential for nucleophilic aromatic substitution or coupling reactions. This dual functionalization capability distinguishes it from analogs bearing only aliphatic amides (e.g., propionamide or cyclopentanecarboxamide variants), which lack the aromatic handle for late-stage diversification .

Reference Standard for Analytical Method Development and Quality Control in Chemical Vendor Supply Chains

The compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods specific to this subclass of oxazolidinones. Its distinct molecular weight (392.36 g/mol) and characteristic isotopic pattern from the two fluorine atoms facilitate unambiguous detection and quantification in complex mixtures. This is relevant for vendors and quality control laboratories that need to verify the identity and purity of this specific compound in inventory management, distinguishing it from closely related catalog items such as CAS 954629-79-9 (cyclopentanecarboxamide analog) or CAS 954589-30-1 (urea analog) .

Computational Chemistry and Molecular Docking Studies on 50S Ribosomal Subunit Binding Modes

Given the absence of experimental structural data, the compound is a valuable candidate for computational docking and molecular dynamics simulations to predict its binding mode to the bacterial 50S ribosomal subunit. The difluorobenzamide moiety provides unique electrostatic and halogen bonding interaction fingerprints that can be compared with those of linezolid and other oxazolidinones in silico. Such studies can generate testable hypotheses about the structural determinants of oxazolidinone activity, though validation requires subsequent experimental confirmation [1].

Application
Selection Property
Validation Focus
Oxazolidinone SAR probe
Distinct N-aryl dimethoxy and C-5 difluorobenzamide pharmacophore
Compound-specific MIC, cytotoxicity and selectivity data required
Synthetic intermediate
Dual derivatization handles (demethylation, aromatic substitution)
Derivatization efficiency and product purity verification
Analytical reference standard
Characteristic molecular weight and difluoro isotopic signature
HPLC/LC-MS method specificity for isomer differentiation
Computational docking ligand
Unique electrostatic and halogen bonding interaction profile
In silico binding mode prediction; experimental validation needed
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